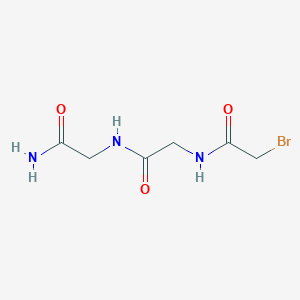
N-(Bromoacetyl)glycylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bromoacetyl)glycylglycinamide is a synthetic compound that belongs to the class of bromoacetylated peptides It is characterized by the presence of a bromoacetyl group attached to a glycylglycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromoacetyl)glycylglycinamide typically involves the reaction of bromoacetyl bromide with glycylglycinamide under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the reactants. The pH of the reaction mixture is maintained around neutral to slightly alkaline using a suitable base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bromoacetyl)glycylglycinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols, with reactions typically carried out in organic solvents such as dichloromethane.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted glycylglycinamide derivatives.
Hydrolysis: Products include glycine and bromoacetic acid.
Applications De Recherche Scientifique
N-(Bromoacetyl)glycylglycinamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Bromoacetyl)glycylglycinamide involves the interaction of the bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The compound can inhibit enzyme activity by binding to the active site or alter protein function by modifying specific amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Bromoacetyl)-β-alanine: Similar in structure but with a β-alanine backbone.
N-Bromoacetyl-7-aminocephalosporanic acid: Used in the synthesis of cephalosporin antibiotics.
Bromoacetic acid N-hydroxysuccinimide ester: A cross-linking reagent used in bioconjugation.
Uniqueness
N-(Bromoacetyl)glycylglycinamide is unique due to its specific glycylglycinamide backbone, which provides distinct chemical properties and reactivity compared to other bromoacetylated compounds.
Propriétés
Numéro CAS |
77020-19-0 |
|---|---|
Formule moléculaire |
C6H10BrN3O3 |
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
2-[[2-[(2-bromoacetyl)amino]acetyl]amino]acetamide |
InChI |
InChI=1S/C6H10BrN3O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3H2,(H2,8,11)(H,9,13)(H,10,12) |
Clé InChI |
VMVBRWNHBFUWEU-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)NC(=O)CNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















